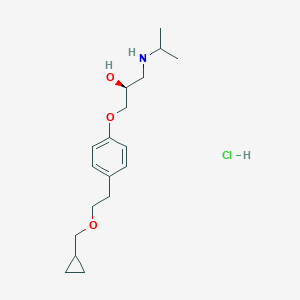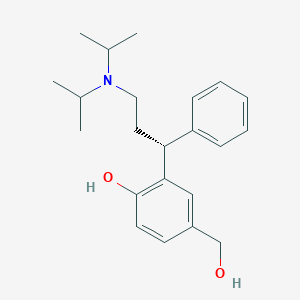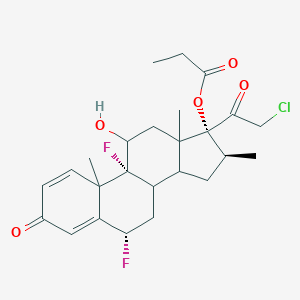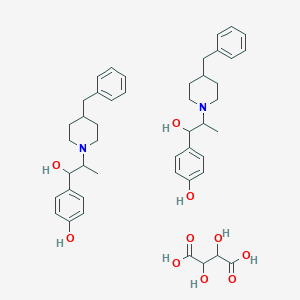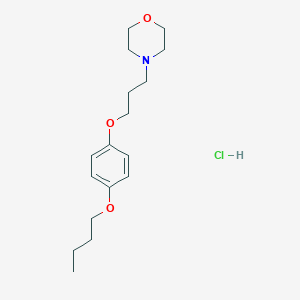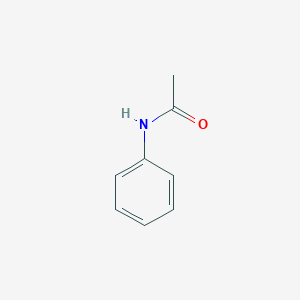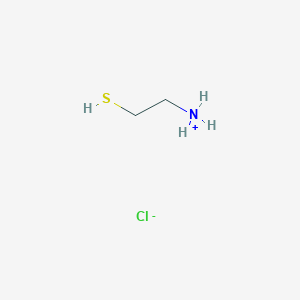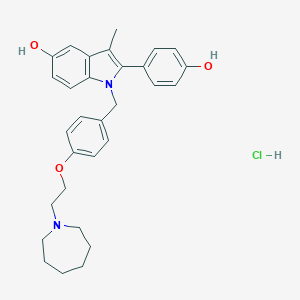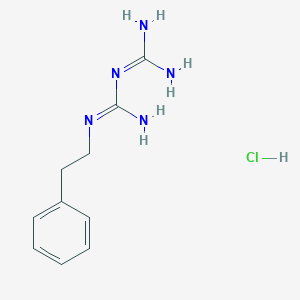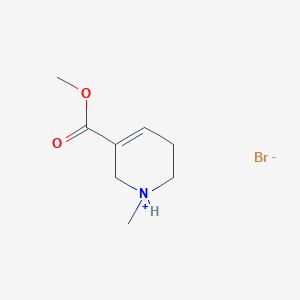
阿齐沙坦酯
描述
Azilsartan medoxomil is an angiotensin II receptor blocker used to treat hypertension alone or in combination with other antihypertensive agents . It is a prodrug that is broken down to azilsartan . It is a selective AT1 subtype angiotensin II receptor antagonist . It was first approved by the FDA in February 2011 .
Synthesis Analysis
A high-performance thin-layer chromatography method has been developed for the simultaneous estimation of azilsartan medoxomil . The method was validated as per the International Conference on Harmonization Q2 (R1) guideline .Molecular Structure Analysis
Azilsartan has an extended diphenyl group within the structure . Unlike other ARBs which have a tetrazole attached to the molecule, azilsartan has an oxadiazole, which has an acidic proton at the nitrogen .Chemical Reactions Analysis
A precise, accurate, and robust high-performance thin-layer chromatography method has been developed for the simultaneous estimation of azilsartan medoxomil . The method was applied for the assay of combined pharmaceutical dosage forms of azilsartan medoxomil .Physical And Chemical Properties Analysis
Azilsartan medoxomil has a chemical formula of C30H24N4O8 and an average weight of 568.5336 .科学研究应用
Improvement of Aqueous Solubility and Intestinal Permeability
Azilsartan medoxomil has been used in the development of a nanoemulsion formulation to improve its aqueous solubility and intestinal permeability . This research utilized ethyl oleate, tween 80, and Transcutol P as the oil phase, surfactant, and co-surfactant, respectively . The nanoemulsion formulation ensured the enhancement of the drug availability in the body .
Treatment of Essential Hypertension
Azilsartan medoxomil has been studied for its efficacy and safety in treating essential hypertension . In a phase 3, randomized, double-blind, placebo-controlled study, it was found that Azilsartan medoxomil significantly reduced systolic blood pressure .
Use in Combination Therapies
The safety and efficacy of Azilsartan medoxomil have been studied for initial therapy as a once-daily oral monotherapy or in combination with other antihypertensive medications, including chlorthalidone and amlodipine .
Comparison with Other Antihypertensive Drugs
Azilsartan medoxomil has been compared with other antihypertensive drugs such as candesartan. In a 16-week randomized controlled trial involving 622 patients, Azilsartan medoxomil demonstrated a significant blood pressure reduction compared to candesartan .
Combination with Chlorthalidone
Azilsartan medoxomil has been combined with the thiazide-like diuretic chlorthalidone in several trials . This combination produced significant reductions in 24-hour mean systolic blood pressure across a number of dosing combinations compared with chlorthalidone alone or the combination of olmesartan plus hydrochlorothiazide .
作用机制
Target of Action
Azilsartan medoxomil is an angiotensin II receptor blocker (ARB) that primarily targets the angiotensin II type 1 (AT1) receptor . The AT1 receptor is a subtype of the angiotensin II receptor, which plays a crucial role in the renin-angiotensin system (RAS), a hormone system that regulates blood pressure and fluid balance .
Mode of Action
Azilsartan medoxomil works by selectively blocking the binding of angiotensin II to the AT1 receptor . Angiotensin II is a hormone that contracts blood vessels and reduces water excretion through the kidneys . By blocking its action, azilsartan medoxomil inhibits angiotensin II’s vasoconstrictor and aldosterone-secreting effects, leading to vasodilation and a reduction in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by azilsartan medoxomil is the renin-angiotensin system (RAS). By blocking the AT1 receptor, azilsartan medoxomil disrupts the RAS, leading to vasodilation, reduced aldosterone release, and reduced sympathetic stimulus of vessels and kidneys . This results in a decrease in blood pressure and an improvement in fluid balance .
Pharmacokinetics
Azilsartan medoxomil is a prodrug that is metabolized into its active form, azilsartan, in the body . It has a bioavailability of about 60%, a peak plasma concentration time (tmax) of 1.5–3 hours, and a half-life of approximately 11 hours . The major metabolite in plasma is metabolite M-II, which is formed via O-dealkylation mediated by CYP2C9 .
Result of Action
The molecular and cellular effects of azilsartan medoxomil include enhanced adipogenesis, increased expression of genes encoding peroxisome proliferator-activated receptors (PPARα and PPARδ), leptin, adipsin, and adiponectin . It also potently inhibits vascular cell proliferation . These effects could potentially have beneficial impacts on cellular mechanisms of cardiometabolic disease .
Action Environment
The action, efficacy, and stability of azilsartan medoxomil can be influenced by various environmental factors. For instance, it has been shown to cross the blood-brain barrier and the placental barrier in rats . .
安全和危害
未来方向
属性
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O8/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26/h4-14H,3,15-16H2,1-2H3,(H,32,33,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFSABGVXDWMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10235482 | |
| Record name | Azilsartan medoxomil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
| Record name | Azilsartan medoxomil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08822 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The renin-angiotensin-aldosterone system regulates blood pressure. Angiotensin II is a peptide hormone that is a principal pressor agent in the renin-angiotensin-aldosterone system. It is a potent, direct vasoconstrictor that binds to the angiotensin II type 1 receptor (AT1 receptor) to stimulate the synthesis and release of aldosterone and promote cardiac stimulation. Angiotensin II promotes renal tubular reabsorption of sodium, resulting in water retention. It also inhibits further secretion of renin. AT1 receptors are highly expressed in vascular smooth muscle and the adrenal gland. Azilsartan medoxomil is a prodrug that is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract following oral administration. Azilsartan selectively binds to AT1 receptors as an antagonist, blocking vasoconstrictor and aldosterone-secreting effects of angiotensin II. Azilsartan has more than a 10,000-fold greater affinity for the AT1 receptor than for the AT2 receptor, which is predominantly involved in cardiovascular homeostasis. Azilsartan appears to dissociate from AT1 receptors much more slowly than other ARBs, which explains its longer duration of action when compared to other ARBs. | |
| Record name | Azilsartan medoxomil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08822 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Azilsartan medoxomil | |
CAS RN |
863031-21-4 | |
| Record name | Azilsartan medoxomil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=863031-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azilsartan medoxomil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863031214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azilsartan medoxomil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08822 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Azilsartan medoxomil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10235482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZILSARTAN MEDOXOMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LL0G25K7I2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to azilsartan in the gastrointestinal tract. [, , , , ] Azilsartan acts as a selective angiotensin II type 1 (AT1) receptor antagonist. [, , , , , ] By blocking the binding of angiotensin II to the AT1 receptor, azilsartan inhibits the pressor response, ultimately leading to a reduction in blood pressure. []
A: Yes, azilsartan medoxomil is reported to have pleiotropic effects, meaning it exerts beneficial actions beyond its primary mechanism of AT1 receptor blockade. [] While the specific nature of these effects requires further investigation, they may contribute to its overall therapeutic profile.
A: While the provided research articles don't explicitly state the molecular formula and weight, they provide the chemical name: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-{[2’-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylate monopotassium salt. [] Based on this, the molecular formula can be deduced as C30H29KN4O7 and the molecular weight as 596.7 g/mol.
A: Research indicates that incorporating an organic acid carrier material, like citric acid or fumaric acid, in azilsartan medoxomil tablets enhances drug stability. [] These carriers create an acidic microenvironment within the tablet that helps preserve the drug's integrity.
A: Yes, studies have investigated the stability of azilsartan medoxomil under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic degradation. [] This research helps establish the drug's shelf life and informs proper storage conditions.
A: In vitro studies demonstrate that azilsartan, the active metabolite of azilsartan medoxomil, exhibits greater and more sustained binding to AT1 receptors compared to several other angiotensin II receptor blockers. [, ] This characteristic might contribute to its enhanced efficacy in lowering blood pressure.
ANone: Several approaches have been explored to improve azilsartan medoxomil's solubility and bioavailability:
- Solid Dispersions: Formulating azilsartan medoxomil as solid dispersions with carriers like poloxamer 188 [] or Hypromallose acetate succinate (Affinisol 716G) [] has been shown to significantly enhance its solubility and dissolution rate.
- Nanoemulsions: Developing nanoemulsions using a combination of oil, surfactant (Tween 80), and co-surfactant (Transcutol P) can significantly reduce particle size, thereby improving solubility and intestinal permeability of azilsartan medoxomil. []
- Nanosuspensions: Preparing nanosuspensions using PVP-K30 as a stabilizer and SLS as a co-stabilizer leads to particle size reduction and subsequently increases solubility and dissolution rate. []
- Mixed Hydrotropy: Employing a combination of hydrotropic agents such as urea, sodium acetate, and sodium benzoate has demonstrated promising results in enhancing the solubility of azilsartan medoxomil. []
A: Azilsartan medoxomil undergoes rapid hydrolysis to its active metabolite, azilsartan, primarily by esterases in the gastrointestinal tract and liver. [] Azilsartan is further metabolized via the cytochrome P450 (CYP)2C9 pathway into two primary metabolites. []
A: Clinical trials have demonstrated that azilsartan medoxomil effectively lowers blood pressure in patients with hypertension. [, , , , , , ] Notably, azilsartan medoxomil at its maximum dose (80 mg once daily) exhibited superior efficacy in reducing both systolic and diastolic blood pressure compared to maximal doses of olmesartan medoxomil (40 mg) and valsartan (320 mg). [, , ]
A: Yes, research suggests that azilsartan medoxomil is effective in controlling blood pressure in patients with hypertension and type 2 diabetes. [, , , ]
A: Studies indicate that azilsartan medoxomil can effectively reduce both brachial and central blood pressure in patients with difficult-to-control hypertension, including those with diabetes. [] This effect might be attributed to its potent and persistent AT1 receptor blockade.
ANone: Several analytical techniques have been developed and validated for the quantification of azilsartan medoxomil in pharmaceutical dosage forms, including:
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is widely used to separate and quantify azilsartan medoxomil in the presence of other components. Various RP-HPLC methods have been reported using different mobile phases, stationary phases, and detection wavelengths. [, , , , , , , , ]
- High-Performance Thin-Layer Chromatography (HPTLC): This method allows for the separation and quantification of azilsartan medoxomil on silica gel plates. Different developing systems and detection methods are employed in reported HPTLC methods. [, ]
- Ultraviolet (UV) Spectrophotometry: This technique is based on measuring the absorbance of azilsartan medoxomil solutions at its characteristic wavelength. Various UV spectrophotometric methods have been developed using different solvents and wavelengths. [, , ]
A: Yes, researchers have developed a sensitive and reliable stability-indicating liquid chromatographic method using reverse-phase ultra-performance liquid chromatography (RP-UPLC) to determine potential impurities in azilsartan medoxomil tablets. [] This method helps ensure the drug's purity and safety.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



